

phosmidosine N-acyl phosphoramidate linkage synthesis

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Compound Focus: Phosmidosine

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Phosmidosine Background and Significance

Phosmidosine is a naturally occurring nucleotide antibiotic characterized by a **unique N-acyl phosphoramidate linkage** connecting 8-oxoadenosine and L-proline moieties [1]. This structural feature is chemically distinct from natural phosphodiester linkages in nucleic acids and represents a significant synthetic challenge. **Phosmidosine** exists as a mixture of diastereomers due to **chirality at the phosphorus atom**, while its demethylated analog, **phosmidosine B**, lacks this chiral center [1].

These compounds demonstrate **potent anticancer activity** across various tumor cell lines, functioning independently of p53 phenotypes, which suggests potential applicability against treatment-resistant cancers [1]. The synthetic access to these molecules enables structure-activity relationship studies and provides insights into the development of novel anticancer agents with unique mechanisms of action.

Synthetic Strategy and Key Innovations

The successful synthesis of **phosmidosine** and **phosmidosine B** required innovative solutions to several challenging synthetic problems, particularly the stereoselective formation of the N-acyl phosphoramidate linkage [1].

8-Oxoadenosine Preparation and Protection

- The **8-oxoadenosine core** was prepared through sequential modification of adenosine derivatives
- A critical discovery was the use of a **tert-butoxycarbonyl (Boc) group** selectively introduced at the 7-NH position of 8-oxoadenosine
- This Boc group served as a **pseudo-protecting group through steric hindrance**, preventing phosphorylation at the 6-amino group while allowing reaction at the 5'-OH position [1]

Phosphitylation and Coupling Reactions

- The **5'-OH of protected 8-oxoadenosine** was converted to a phosphoramidite derivative using standard phosphitylating reagents
- **Coupling with N-tritylprolinamide** was achieved using **5-(3,5-dinitrophenyl)-1H-tetrazole** as an activator [1]
- For **phosmidosine B** synthesis, an **N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative** was coupled with N-protected prolinamide [1]

Diastereomer Separation and Characterization

- The final coupling reaction produced a **mixture of phosmidosine diastereomers** due to chiral phosphorus formation
- Diastereomers were separated by **chromatographic methods**
- Natural **phosmidosine** was identified as the **slower-eluting diastereomer (1b)** through ¹³C NMR analysis [1]

Experimental Protocol: Phosmidosine Synthesis

Step 1: Synthesis of Protected 8-Oxoadenosine Intermediate

- Begin with appropriate adenosine derivative (e.g., 2',3'-O-isopropylideneadenosine)
- Introduce **8-oxo modification** through sequential oxidation steps
- Protect the 7-NH position with **Boc group using di-tert-butyl dicarbonate**
- Characterize intermediate by **TLC, NMR, and mass spectrometry** [1]

Step 2: Phosphitylation Reaction

- Dissolve **protected 8-oxoadenosine (1.0 equiv)** in anhydrous CH₂Cl₂ under inert atmosphere
- Add **2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 equiv)**
- Activate with **5-(3,5-dinitrophenyl)-1H-tetrazole (1.5 equiv)**
- Stir at room temperature for **2-4 hours** under argon
- Monitor reaction by **TLC or 31P NMR** [1]

Step 3: Coupling with Prolinamide Derivative

- Add **N-tritylprolinamide (1.5 equiv)** to the phosphitylation reaction mixture
- Continue stirring for **additional 3-5 hours** at room temperature
- Quench with **methanol** and concentrate under reduced pressure [1]

Step 4: Deprotection and Purification

- Remove all protecting groups by **acidic treatment** followed by **concentrated ammonium hydroxide**
- Purify crude product by **preparative HPLC or column chromatography**
- Separate diastereomers using **normal-phase chromatography**
- Characterize final compounds by **NMR, MS, and HPLC** [1]

Analytical Characterization and Bioactivity

Table 1: Anticancer Activity of **Phosmidosine** Compounds

Compound	Structural Features	Anticancer Activity	p53 Dependence
Phosmidosine 1b (natural)	N-acyl phosphoramidate with chiral phosphorus	High activity (IC ₅₀ in nanomolar range)	Independent
Phosmidosine 1a (diastereomer)	N-acyl phosphoramidate with chiral phosphorus	Similar to 1b	Independent
Phosmidosine B	Demethylated analog (achiral phosphorus) ~10x less active than	Independent	

Compound	Structural Features	Anticancer Activity	p53 Dependence
	1a/1b		

All **phosmidosine** compounds were characterized by comprehensive spectroscopic methods. ^{13}C NMR proved particularly valuable for distinguishing between diastereomers and identifying the natural product as the slower-eluting isomer [1]. The growth inhibitory activity was evaluated against various tumor cell lines using the MTT assay, demonstrating that these compounds represent promising candidates for a new class of anticancer agents with broad-spectrum activity [1].

Alternative Phosphoramidate Synthesis Methods

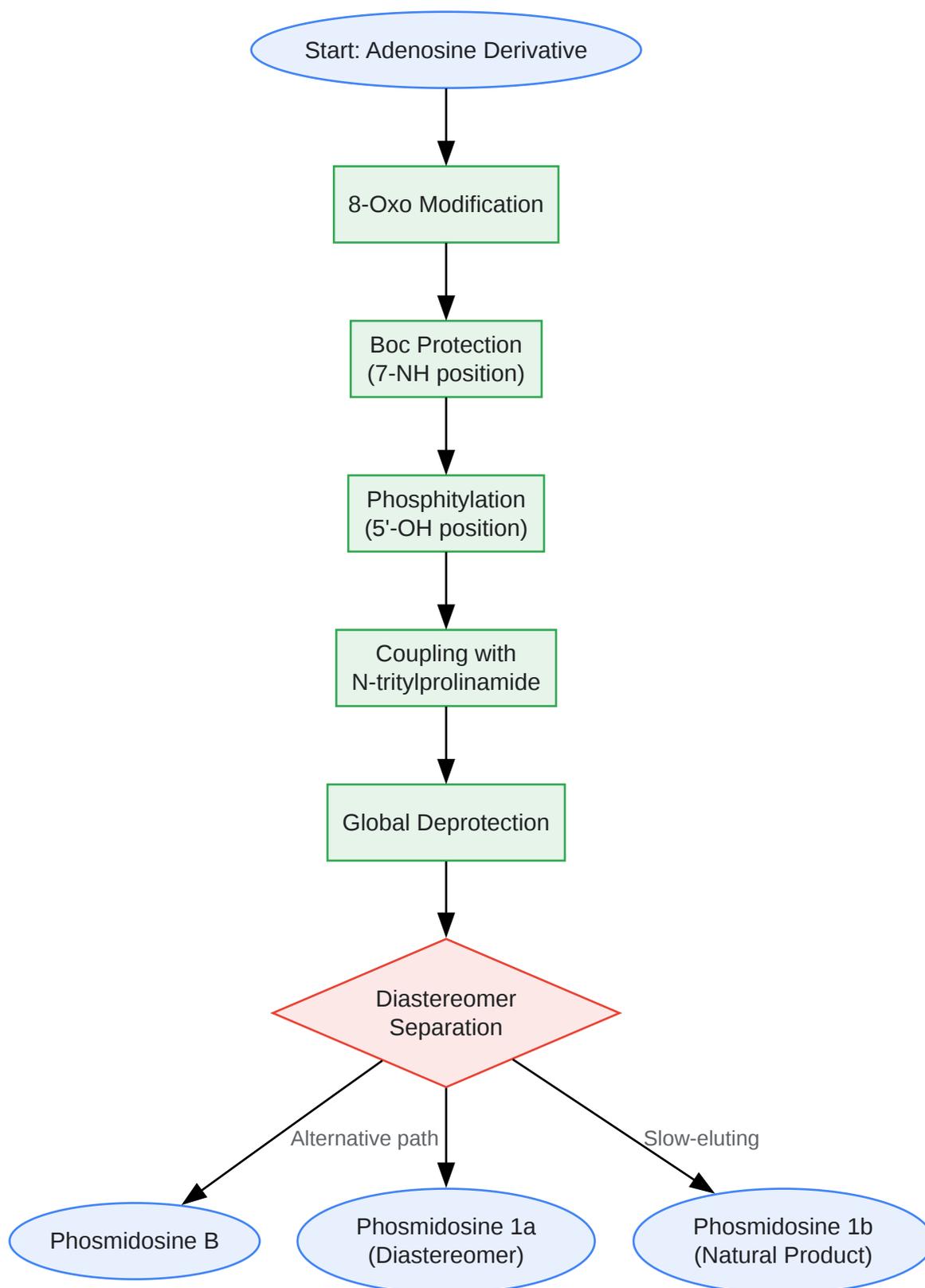
Beyond the phosphoramidite approach used for **phosmidosine**, several other methodologies exist for constructing phosphoramidate linkages:

H-Phosphonate Approach

- **H-Phosphonate monomers** can be oxidized to form phosphoramidate linkages
- This method enables synthesis of **chimeric oligonucleotides** containing phosphodiester, phosphorothioate, and phosphoramidate linkages [2]
- **Optimized oxidation conditions** prevent backbone hydrolysis and improve oligonucleotide purity [2]

Staudinger Reaction with Azides

- The **Staudinger reaction** between β -cyanoethyl phosphite and organic azides provides access to various phosphoramidate modifications [3]
- This approach has been used to create **N-caffeine phosphoramidate oligonucleotides** with potential specialized biological properties [3]
- The reaction can be implemented on **automated DNA synthesizers**, enhancing its practical utility [3]



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Diagram 1: **Phosmidosine Synthetic Workflow**. The synthetic pathway illustrates key steps including Boc protection strategy and diastereomer separation [1].

Key Technical Considerations

- **Phosphoramidite Stability:** Phosphoramidite reagents are **moisture-sensitive** and should be prepared fresh or stored under inert atmosphere at -20°C [4]
- **Activator Selection:** **5-(3,5-Dinitrophenyl)-1H-tetrazole** proved more effective than standard activators for the critical coupling step [1]
- **Chromatographic Separation:** The **natural phosmidosine diastereomer (1b)** elutes slower in normal-phase chromatography systems [1]
- **Stereochemical Implications:** The **chiral phosphorus center** significantly influences biological activity, with both diastereomers showing potent anticancer effects [1]

Conclusion

The synthesis of **phosmidosine** and its analogs represents a significant achievement in nucleoside antibiotic chemistry. The developed protocols enable access to these complex natural products and their derivatives for structure-activity relationship studies. The **unique N-acyl phosphoramidate linkage**, coupled with the **promising anticancer profile** of these compounds, makes them valuable candidates for further drug development. The methodologies described can also be adapted for the synthesis of other phosphoramidate-containing biomolecules with potential therapeutic applications.

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